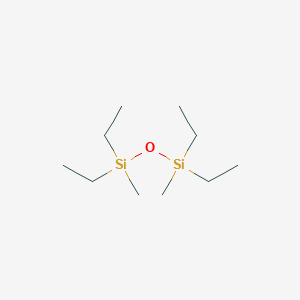

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane

Descripción general

Descripción

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane (TEDD) is a chemical compound that belongs to the family of organosilicon compounds . It is a colorless, odorless, and non-flammable liquid.

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds such as 1,1,3,3-Tetramethyldisiloxane have been used in organic synthesis as a mild reducing agent and intermediate for the preparation of organopolysiloxanes .Molecular Structure Analysis

The molecular formula of this compound is C10H26OSi2 . The exact mass is 218.15221852 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.48 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Sol-Gel Processes

The addition of dimethyldiethoxysilane (DDS), a compound similar in reactivity to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has been shown to significantly affect the sol-gel process of tetraethylorthosilicate (TEOS). A small amount of DDS can remarkably decrease the gelation time of TEOS solutions by accelerating the reaction rate and suppressing the formation of cyclic species from TEOS. This research demonstrates the potential of DDS in improving the efficiency of sol-gel processes, which are crucial for the fabrication of materials like aerogels and thin films (Mah & Chung, 1995).

Synthesis and Structural Analysis

Disiloxane derivatives, including those related to this compound, have been synthesized and analyzed for their potential as building blocks in materials science. For instance, 1,3-dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol and 1,3-diphenyldisiloxane-1,1,3,3-tetraol were synthesized, showcasing their solubility in common organic solvents and thermal stability. These compounds exhibit interesting structural characteristics, such as columnar and sheet-like arrays, hinting at their application in creating advanced materials (Suyama et al., 2007).

Polymer Coatings for Controlled Drug Release

Endhydroxylated poly(dimethylsiloxane) (PDMS), a polymer closely related to this compound, has been modified and studied for its utility in controlled drug release. By adjusting the crosslinker and incorporating methylpolysiloxane-copolymers, researchers have been able to fine-tune the properties of PDMS coatings to achieve zero-order drug release. This application is particularly relevant in pharmaceuticals, where precise control over drug release rates can significantly impact treatment efficacy (Nahrup et al., 2004).

Photoluminescence and Electrooptical Applications

Research into the photoluminescence characteristics of group 14 metalloles, including compounds structurally similar to this compound, has revealed their potential for use in electrooptical devices and sensors. These compounds exhibit enhanced photoluminescence when aggregated or incorporated into solid matrices, a property that can be leveraged for the development of LEDs, displays, and other luminescent applications. The aggregation-induced enhancement of luminescence is attributed to restricted intramolecular rotations, highlighting the importance of molecular design in developing new photoluminescent materials (Tracy et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is a derivative of hydrosiloxane Similar compounds like 1,1,3,3-tetramethyl-1,3-divinyldisiloxane are employed as ligands in organometallic chemistry .

Mode of Action

It’s known that similar compounds like 1,1,3,3-tetramethyldisiloxane (tmds) have been used in organic synthesis as a mild reducing agent . They can donate hydride ions (H-) to other molecules, thereby reducing them .

Biochemical Pathways

Tmds has been used for the direct synthesis of alkyl halides from aldehydes and for the synthesis of alkyl halides from epoxides . It’s also used for the selective semihydrogenation of acetylenes to olefins .

Pharmacokinetics

Similar compounds like tmds are known to be volatile liquids , which suggests they could be rapidly absorbed and distributed in the body.

Result of Action

Tmds is known to act as a reducing agent in various chemical reactions , suggesting that this compound might have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, TMDS is stable towards air and moisture , which suggests that this compound might also exhibit stability under these conditions.

Propiedades

IUPAC Name |

[diethyl(methyl)silyl]oxy-diethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYAQWBKAVFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(CC)O[Si](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905153 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000-00-6 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC96852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

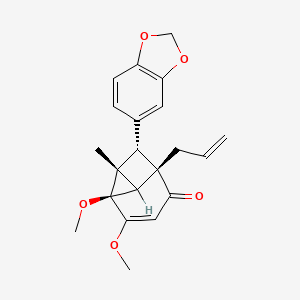

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1649367.png)

![Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1649375.png)

![5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B1649380.png)